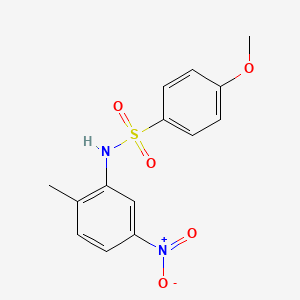

4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S/c1-10-3-4-11(16(17)18)9-14(10)15-22(19,20)13-7-5-12(21-2)6-8-13/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMJVNVCCIYBBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methyl-5-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.

Oxidation: Potassium permanganate in an acidic or basic medium

Major Products Formed

Reduction: 4-methoxy-N-(2-methyl-5-aminophenyl)benzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 4-methoxy-N-(2-carboxy-5-nitrophenyl)benzenesulfonamide

Scientific Research Applications

The structure of 4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide features a methoxy group, a nitrophenyl moiety, and a sulfonamide functional group, contributing to its chemical reactivity and biological activity.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure allows for modifications that can enhance its pharmacological properties.

Antimicrobial Activity

Research indicates that sulfonamides exhibit antibacterial properties. Compounds similar to this compound have been studied for their effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Anti-inflammatory Properties

Sulfonamides are also known for their anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit specific inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

Environmental Science

The environmental applications of this compound are primarily associated with its potential as a pollutant degradation agent.

Wastewater Treatment

Sulfonamides can be used in wastewater treatment processes to remove contaminants. Their ability to interact with various pollutants makes them suitable for research into advanced oxidation processes aimed at degrading harmful substances in water bodies.

Material Science

In material science, the unique properties of this compound can be leveraged for the development of new materials.

Polymer Chemistry

This compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the thermal stability and mechanical properties of polymers. Research into its incorporation into polymer matrices is ongoing.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial activity of various sulfonamide derivatives, including compounds structurally related to this compound. The results demonstrated significant antibacterial activity against multi-drug resistant strains, highlighting the potential for developing new antibiotics based on this compound's structure .

Case Study 2: Environmental Impact Assessment

Research conducted on the degradation of sulfonamides in wastewater treatment facilities revealed that compounds like this compound could effectively reduce pollutant levels through advanced oxidation processes. The study emphasized the importance of such compounds in enhancing wastewater treatment efficiency .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, physicochemical properties, and spectral data of analogous compounds:

Key Comparative Observations

Electron-Withdrawing vs. Electron-Donating Groups :

- The nitro group in the target compound contrasts with electron-donating groups (e.g., methoxy in or methyl in ). Nitro groups deshield adjacent protons, causing downfield NMR shifts compared to methoxy-substituted analogs . This electronic effect may enhance interactions with electron-rich biological targets.

Synthetic Yields and Methods: The trimethylgermyl derivative was synthesized in 93% yield, suggesting efficient conjugation chemistry.

Physical State and Solubility :

- Crystalline compounds (e.g., quinazolin-4-yl derivative , m.p. 196°C) exhibit higher thermal stability than oily () or amorphous forms. Morpholinylpropyl derivatives likely have improved solubility due to the hydrophilic morpholine ring.

Biological Activity Correlations: Indazol-5-yl derivatives demonstrate hydrogen-bonding networks (N–H···N, C–H···O), which may stabilize protein-ligand interactions.

Spectroscopic Distinctions: The target compound’s nitro group would result in distinct IR absorption (~1,350–1,500 cm⁻¹ for NO2) and deshielded ¹H NMR signals compared to methyl or methoxy analogs.

Biological Activity

4-Methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a methoxy group and a nitrophenyl moiety, suggesting diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₁₄H₁₄N₂O₅S

- Molecular Weight : 322.34 g/mol

- InChIKey : WZMJVNVCCIYBBL-UHFFFAOYSA-N

The compound's structure can be represented as follows:

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : This compound may exhibit inhibitory effects on specific enzymes, including lipoxygenases (LOX) and carbonic anhydrases (CA). For instance, sulfonamide derivatives have shown potential as inhibitors of 12-lipoxygenase (12-LOX), which is implicated in inflammatory processes and various diseases such as diabetes and cancer .

- Receptor Modulation : The compound's structural features suggest it could act as a modulator of hormone receptors, particularly progesterone receptors (PR). Similar sulfonamide derivatives have been developed as nonsteroidal PR antagonists, indicating that this compound might also possess such activity .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity Type | Target Enzyme/Receptor | IC50 Value (µM) | Reference |

|---|---|---|---|

| 12-LOX Inhibition | 12-lipoxygenase | < 100 | |

| PR Antagonism | Progesterone Receptor | Submicromolar | |

| CA-II Inhibition | Carbonic Anhydrase II | 12.1 - 53.6 |

Case Studies

- Antidiabetic Effects : Research indicates that compounds similar to this compound can modulate pathways involved in diabetic complications. In models using diabetic mice, the inhibition of the LOX pathway demonstrated protective effects against diabetic nephropathy .

- Antimicrobial Activity : A related series of benzenesulfonamide derivatives exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The modifications in the sulfonamide structure can enhance their efficacy in treating infections .

- Cancer Research : Compounds with similar structures have been explored for their potential in cancer therapy due to their ability to inhibit specific signaling pathways involved in tumor growth and metastasis .

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Validation Techniques |

|---|---|---|---|

| 1 | DCM, RT, 3 h | 85-90% | NMR, HRMS |

| 2 | BBr, DCM, 0°C | 70-75% | Elemental Analysis |

Basic Question: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software refines bond lengths and angles. For example, dihedral angles between aromatic rings (e.g., 50.11° in analogs) confirm non-planarity .

Advanced Question: How can contradictions in biological activity data be resolved for sulfonamide derivatives?

Methodological Answer:

Discrepancies often arise from structural variations or assay conditions. Strategies include:

Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., substitution at the 2-methyl or 5-nitro positions) to identify critical functional groups .

Crystallographic Analysis : Resolve conformational differences (e.g., hydrogen-bonding networks in crystal lattices) using SHELXL .

Computational Modeling : Predict binding affinities via molecular docking (e.g., AutoDock Vina) and correlate with experimental IC values .

Advanced Question: What computational tools are recommended for analyzing electronic properties?

Methodological Answer:

- Multiwfn : A wavefunction analyzer calculates electrostatic potential (ESP) maps and electron localization function (ELF) to predict nucleophilic/electrophilic sites .

- Gaussian 16 : DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity .

Q. Table 2: Example Computational Parameters

| Property | Method/Basis Set | Key Finding (Example) |

|---|---|---|

| HOMO-LUMO Gap | B3LYP/6-311+G(d,p) | 4.2 eV (high stability) |

| ESP Surface | Multiwfn | Negative charge at nitro group |

Advanced Question: How do crystallographic software (e.g., SHELX) resolve challenges in refining sulfonamide structures?

Methodological Answer:

Q. Example from :

- Hydrogen bonds (C8–H8A···O1, N1–H1···N2) form 1D chains along the b-axis.

- Dihedral angle between aromatic rings: 50.11(7)°, indicating steric hindrance.

Advanced Question: What strategies address low yields in demethylation reactions during synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.